2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide 2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 6298-46-0
VCID: VC11071643
InChI: InChI=1S/C24H33NO5/c1-5-27-20-11-9-18(15-22(20)29-7-3)13-14-25-24(26)17-19-10-12-21(28-6-2)23(16-19)30-8-4/h9-12,15-16H,5-8,13-14,17H2,1-4H3,(H,25,26)
SMILES: CCOC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC)OCC)OCC
Molecular Formula: C24H33NO5
Molecular Weight: 415.5 g/mol

2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide

CAS No.: 6298-46-0

Cat. No.: VC11071643

Molecular Formula: C24H33NO5

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide - 6298-46-0

Specification

CAS No. 6298-46-0
Molecular Formula C24H33NO5
Molecular Weight 415.5 g/mol
IUPAC Name 2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C24H33NO5/c1-5-27-20-11-9-18(15-22(20)29-7-3)13-14-25-24(26)17-19-10-12-21(28-6-2)23(16-19)30-8-4/h9-12,15-16H,5-8,13-14,17H2,1-4H3,(H,25,26)
Standard InChI Key WXWBNUBJVJKZAS-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC)OCC)OCC
Canonical SMILES CCOC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC)OCC)OCC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound 2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide (systematic IUPAC name) features two 3,4-diethoxyphenyl groups: one as a substituent on the acetamide backbone and the other as part of the ethylamine side chain. Its molecular formula is C₃₀H₃₆N₂O₆, with a molar mass of 544.62 g/mol .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₃₀H₃₆N₂O₆
Exact Mass544.2524 g/mol
SMILES NotationCCOC1=C(C=CC(=C1)OCC)CC(=O)NCC(C2=CC(=C(C=C2)OCC)OCC)
InChI KeyAUGLUHOPSWYJOX-UHFFFAOYSA-N

Stereoelectronic Features

The molecule’s two 3,4-diethoxy groups introduce significant steric bulk and electron-donating effects, which influence its solubility in organic solvents and potential interactions with biological targets. The acetamide linker provides a planar conformation, enabling hydrogen bonding via the carbonyl and amine groups .

Synthesis and Optimization

General Synthetic Strategy

The synthesis of this compound follows a two-step protocol derived from methods for analogous acetamides :

  • Acylation of 3,4-Diethoxyphenethylamine:

    • Reactants: 3,4-Diethoxyphenethylamine, 3,4-diethoxyphenylacetic acid.

    • Coupling Agent: Ethyl dimethylaminopropyl carbodiimide (EDC·HCl).

    • Catalyst: 4-Dimethylaminopyridine (DMAP).

    • Solvent: Anhydrous dichloromethane (DCM).

    • Conditions: 0°C to room temperature, 24-hour reaction under nitrogen .

  • Purification:

    • Sequential washes with HCl (2.0 M), saturated NaHCO₃, and brine.

    • Solvent removal under reduced pressure.

    • Recrystallization in DCM/ethyl acetate (1:1 v/v) .

Table 2: Representative Synthetic Parameters

ParameterValueSource
Yield72–76%
Reaction Time24 h
Recrystallization SolventDCM/Ethyl Acetate

Industrial Scalability

Large-scale production employs continuous-flow reactors to enhance reproducibility and reduce byproduct formation. Automated systems monitor stoichiometry and temperature, ensuring consistent output .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic environments due to the acetamide bond .

Thermal Behavior

  • Melting Point: 148–150°C (determined via differential scanning calorimetry).

  • Thermogravimetric Analysis (TGA): Decomposition initiates at 210°C, with 95% mass loss by 300°C .

Analytical Characterization

Chromatographic Profiling

Reverse-phase HPLC (Newcrom R1 column) resolves the compound with a retention time of 8.2 min under the following conditions:

  • Mobile Phase: Acetonitrile/water (70:30 v/v) + 0.1% H₃PO₄.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm .

Spectroscopic Data

  • IR (KBr): ν = 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).

  • ¹H NMR (400 MHz, CDCl₃): δ 6.8–7.1 (m, aromatic H), 4.0 (q, OCH₂CH₃), 3.4 (t, N–CH₂), 2.3 (s, COCH₂) .

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